Enhanced Lipophilicity vs. Non-Fluorinated Analogues
The presence of the trifluoromethyl group significantly increases the lipophilicity of the nicotinic acid scaffold. 4-Bromo-2-(trifluoromethyl)nicotinic acid has a computed XLogP3 value of 2.0 [1]. In contrast, 5-bromonicotinic acid, which lacks the trifluoromethyl group, has a significantly lower computed Log P (approximately 1.1) [2]. This difference of approximately 0.9 log units translates to a roughly 8-fold increase in partition coefficient, a key determinant of membrane permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 5-Bromonicotinic acid (Log P ≈ 1.1) |
| Quantified Difference | Δ XLogP3 = +0.9 (Approximately 8x higher partition coefficient) |
| Conditions | Computed values from PubChem database (XLogP3 algorithm) |
Why This Matters
For a research program aiming to optimize a lead compound for oral bioavailability or CNS penetration, selecting a building block with an inherently higher log P, like 4-Bromo-2-(trifluoromethyl)nicotinic acid, can directly increase the likelihood of achieving the desired ADME profile without additional synthetic steps.
- [1] PubChem. 4-Bromo-2-(trifluoromethyl)nicotinic acid. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
- [2] PubChem. 5-Bromonicotinic acid. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
